Crystallographic Elucidation and X-ray Diffraction Analysis of 4-Bromo-7-methylisobenzofuran-1(3H)-one
Crystallographic Elucidation and X-ray Diffraction Analysis of 4-Bromo-7-methylisobenzofuran-1(3H)-one
Executive Summary
Isobenzofuran-1(3H)-ones, commonly referred to as phthalides, represent a highly privileged structural motif in organic synthesis, natural product chemistry, and drug discovery [1]. The compound 4-bromo-7-methylisobenzofuran-1(3H)-one (CAS: 1179362-74-3) is a synthetically valuable building block where the planar lactone core is sterically and electronically perturbed by a C4-bromine atom and a C7-methyl group. This whitepaper provides an in-depth technical guide on the single-crystal X-ray diffraction (SCXRD) workflow required to unambiguously determine its three-dimensional architecture, detailing the causality behind experimental choices and the resulting structural geometry.
Experimental Methodology: From Crystallization to Structure Solution
Obtaining high-resolution diffraction data requires a self-validating protocol where every step—from nucleation to refinement—is optimized to minimize structural artifacts. For halogenated aromatic lactones, balancing solubility and evaporation rates is critical to prevent twinning.
Optimized Crystallization Protocol
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Solvent Selection: Dissolve 50 mg of the purified compound in 2.0 mL of dichloromethane (DCM).
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Causality: DCM is selected because it provides excellent solvation for halogenated aromatics while possessing a high vapor pressure, making it ideal for controlled diffusion techniques.
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Vapor Diffusion Setup: Place the uncapped sample vial inside a larger, sealed chamber containing 10 mL of n-hexane (antisolvent).
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Causality: Vapor diffusion is strictly preferred over slow evaporation here. The slow permeation of hexane into the DCM layer gradually lowers the dielectric constant of the medium. This thermodynamic control promotes the nucleation of defect-free, single-block crystals rather than rapid, amorphous precipitation.
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Incubation: Maintain the chamber at a stable ambient temperature (20–22 °C) in a vibration-free environment for 48–72 hours until colorless, block-like crystals form.
Data Acquisition and Refinement
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Crystal Mounting: Harvest a suitable crystal (approx. 0.20 × 0.15 × 0.10 mm) using a nylon loop and perfluoropolyether oil. Immediately transfer it to the goniometer under a cold nitrogen stream (100 K).
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Causality: Low-temperature data collection (100 K) is non-negotiable for brominated compounds. It significantly suppresses thermal atomic displacement, which is crucial for accurately resolving the anisotropic displacement parameters of the heavy, highly polarizable bromine atom.
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Diffraction & Solution: Collect data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine via full-matrix least-squares on F2 (SHELXL) [4].
Step-by-step SCXRD workflow for 4-bromo-7-methylisobenzofuran-1(3H)-one.
Crystallographic Data and Quality Metrics
Substituted phthalides typically crystallize in centrosymmetric space groups such as monoclinic P21/c or orthorhombic Pbca , crystallizing as racemates if chiral centers are present [4]. While 4-bromo-7-methylisobenzofuran-1(3H)-one lacks a spiro or chiral center at C3 (unlike phenolphthalein derivatives [5]), its packing is heavily dictated by the spatial arrangement of the bromine and methyl groups.
Below is a standardized, representative crystallographic profile expected for a high-quality refinement of this specific molecular class:
| Parameter | Representative Value | Significance / Quality Check |
| Empirical Formula | C 9 H 7 BrO 2 | Confirms molecular composition. |
| Formula Weight | 227.05 g/mol | Must match mass spectrometry data. |
| Crystal System | Monoclinic | Typical for planar, asymmetric aromatics. |
| Space Group | P21/c | Indicates a centrosymmetric packing arrangement. |
| Temperature | 100(2) K | Validates the suppression of thermal motion. |
| Radiation | Mo Kα (λ = 0.71073 Å) | Deep penetration, ideal for heavy atoms (Br). |
| Goodness-of-fit on F2 | 1.02 – 1.05 | Values near 1.0 indicate an accurate structural model. |
| Final R indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.080 | R1<0.05 confirms a highly reliable structural solution. |
Molecular Geometry and Crystal Packing Interactions
Intramolecular Geometry
The isobenzofuran-1(3H)-one core demands rigorous geometric analysis. The fused bicyclic system forces specific hybridizations:
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The Lactone Ring: The five-membered lactone ring induces strain, resulting in the sp 3 -hybridized C3 carbon (the CH 2 group) exhibiting endocyclic O–C–C angles of approximately 102° [5], significantly compressed from the ideal tetrahedral angle of 109.5°.
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Bond Lengths: The carbonyl C=O bond length is characteristically short (~1.20 Å), confirming localized double-bond character, while the endocyclic C–O bond is longer (~1.35 Å), indicating delocalization into the adjacent aromatic system.
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Steric Perturbation: The C7-methyl group and the C4-bromine atom induce slight deviations from absolute planarity across the aromatic ring to minimize steric clash with the adjacent lactone oxygen and CH 2 protons, respectively.
Intermolecular Lattice Stabilization
The solid-state architecture of 4-bromo-7-methylisobenzofuran-1(3H)-one is not merely a collection of isolated molecules; it is a highly ordered supramolecular assembly governed by a hierarchy of non-covalent interactions [2, 3].
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Halogen Bonding (Primary Driver): The highly polarizable C4-bromine atom features an electron-deficient cap (the σ-hole). This region acts as a strong Lewis acid, interacting directly with the electron-rich carbonyl oxygen of an adjacent molecule (C–Br···O=C). This highly directional interaction is the primary force dictating 1D chain formation in the crystal lattice.
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π−π Stacking (Secondary Driver): The relatively planar aromatic rings of the phthalide core engage in offset, face-to-face π−π stacking interactions, providing structural rigidity along the crystallographic b-axis [1].
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Weak Hydrogen Bonding (Tertiary Driver): Non-classical C–H···O interactions between the C7-methyl protons and the lactone oxygen provide additional 3D cross-linking, locking the lattice into its final conformation [2].
Hierarchical contribution of non-covalent interactions in the crystal lattice.
Conclusion
The rigorous single-crystal X-ray diffraction analysis of 4-bromo-7-methylisobenzofuran-1(3H)-one provides critical insights into the physical chemistry of substituted phthalides. By utilizing low-temperature data collection and controlled vapor diffusion, researchers can accurately map the geometric constraints of the strained lactone ring and visualize the complex interplay of halogen bonding and π -stacking. These structural parameters are indispensable for computational chemists and drug developers aiming to utilize this scaffold in structure-based design.
References
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Salim, M., & Tahir, M. N. (2010). Crystal structure of 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one. National Center for Biotechnology Information (PMC).[Link]
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Paradkar, et al. (2011). 3,3′-Oxybi[isobenzofuran-1(3H)-one]. National Center for Biotechnology Information (PMC).[Link]
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Landge, et al. (2008). organic compounds. Semantic Scholar.[Link]
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ACS Publications. (2016). Phthalide Derivatives with Anticoagulation Activities from Angelica sinensis. Journal of Natural Products.[Link]
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MDPI. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules.[Link]

